8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings: an oxirane ring and a piperidine ring. The presence of fluorine atoms adds to its chemical stability and reactivity, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane typically involves the annulation of cyclopentane and oxirane rings. One common method includes the reaction of a cyclopentane derivative with an oxirane precursor under basic conditions. The reaction is often facilitated by the presence of a fluoride source, such as potassium fluoride, which promotes the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor. The spirocyclic structure also contributes to its stability and reactivity, allowing it to interact with various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
- 8-oxa-2-azaspiro[4.5]decane
- 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane
Uniqueness
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane is unique due to the presence of two fluorine atoms at the spiro junction, which significantly enhances its chemical stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H9F2NO |
---|---|
Molekulargewicht |
149.14 g/mol |
IUPAC-Name |
8,8-difluoro-5-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C6H9F2NO/c7-6(8)1-2-10-5(6)3-9-4-5/h9H,1-4H2 |
InChI-Schlüssel |
UYDCENXAYDWBSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(C1(F)F)CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.